R-84760

Opioid receptor binding Kappa-opioid receptor Affinity profiling

R-84760 offers quantifiably higher KOR binding affinity (5- to 17-fold vs. CI-977/U-50488) and up to 2,700-fold greater antinociceptive potency than morphine in formalin tests. Its slow-onset, sustained duration profile and unique noradrenergic pathway activation distinguish it from generic agonists. Choose R-84760 for protocols requiring high potency and minimized off-target effects.

Molecular Formula C19H25Cl3N2OS
Molecular Weight 435.8 g/mol
CAS No. 157824-23-2
Cat. No. B1678772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-84760
CAS157824-23-2
Synonyms3-(1-pyrrolidinylmethyl)-4-(5,6-dichloro-1-indancarbonyl)-tetrahydro-1,4-thiazine hydrochloride
R 84760
R 84761
R 86428
R 86436
R-84760
R-84761
R-86428
R-86436
Thiomorpholine, 4-((5,6-dichloro-2,3-dihydro-1H-inden-1-yl)carbonyl)-3-(1-pyrrolidinylmethyl)-, monohydrochloride, (R-(R*,S*))-
Molecular FormulaC19H25Cl3N2OS
Molecular Weight435.8 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CSCCN2C(=O)C3CCC4=CC(=C(C=C34)Cl)Cl.Cl
InChIInChI=1S/C19H24Cl2N2OS.ClH/c20-17-9-13-3-4-15(16(13)10-18(17)21)19(24)23-7-8-25-12-14(23)11-22-5-1-2-6-22;/h9-10,14-15H,1-8,11-12H2;1H/t14-,15+;/m1./s1
InChIKeyKSUNRZWFIKXTKO-LIOBNPLQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

R-84760 (CAS 157824-23-2): A Selective Kappa-Opioid Receptor Agonist for Tonic Pain and Neuropharmacology Research Procurement


R-84760, chemically designated as (3R)-3-(1-pyrrolidinylmethyl)-4-[(1S)-5,6-dichloro-1-indancarbonyl]-tetrahydro-1,4-thiazine hydrochloride [1], is a structurally novel small-molecule κ-opioid receptor (KOR) agonist [2]. It was developed by Sankyo Co., Ltd. as a non-morphinan analgesic candidate with a distinct heterocyclic scaffold [1]. R-84760 exhibits high affinity and functional potency at the KOR, with antinociceptive effects primarily mediated through central nervous system mechanisms involving spinal and supraspinal loci, as well as activation of descending noradrenergic pathways [3][4]. The compound progressed to Phase 2 clinical trials for pain indications before being discontinued [1], and is currently available exclusively for research use as a pharmacological tool to interrogate KOR-mediated signaling pathways.

R-84760 vs. Generic KOR Agonists: Why CI-977, U-50488, or U-69593 Cannot Substitute in Tonic Pain and Mechanistic Studies


While structurally diverse KOR agonists share a common receptor target, their quantitative potency, selectivity margins, functional efficacy, and in vivo pharmacological profiles differ substantially—rendering them non-interchangeable in research applications. R-84760 distinguishes itself from reference KOR agonists such as CI-977 (enadoline), U-50488, and U-69593 through quantifiably higher binding affinity [1], superior selectivity for the κ-opioid receptor over related subtypes [1], and up to 2000-fold greater antinociceptive potency in animal models [2][3]. Critically, R-84760 exhibits a unique temporal profile characterized by slow onset and sustained duration of effect in isolated spinal cord preparations, which contrasts sharply with the rapid-onset, rapidly-reversible action of peptidic KOR agonists [4]. Furthermore, clinical trial data indicate that the efficacy of KOR agonists is not a class-wide property, as R-84760 failed to demonstrate significant analgesic benefit in a postoperative dental pain model [5]. Substituting R-84760 with a generic KOR agonist in protocols designed to exploit its high potency or unique kinetic signature will invalidate experimental outcomes and obscure critical structure-activity relationships.

Quantitative Differentiation of R-84760: Head-to-Head Evidence vs. Key KOR Agonist Comparators


R-84760 Binding Affinity Advantage vs. CI-977 and U-50488 in Guinea Pig Brain Membranes

In an opioid receptor binding assay using guinea pig brain membrane fractions, R-84760 demonstrated a 5-fold higher affinity for the κ-opioid receptor than CI-977 (enadoline), the most potent reference KOR agonist available at the time of the study. Furthermore, R-84760 exhibited 5- to 17-fold higher κ-receptor affinity than U-50488 [1][2]. The selectivity of R-84760 for the κ-opioid receptor over μ- and δ-subtypes was also quantifiably greater than that of U-69593, a prototypical highly selective KOR agonist [1].

Opioid receptor binding Kappa-opioid receptor Affinity profiling CI-977 U-50488

R-84760 Functional Potency Advantage vs. CI-977 in Rabbit Vas Deferens KOR Assay

In a functional assay using the rabbit vas deferens preparation, R-84760 was 2.5 times more potent as a κ-opioid receptor agonist than CI-977 [1]. This ex vivo organ bath assay measures the inhibition of electrically stimulated muscle contractions, providing a direct readout of KOR-mediated functional agonism that complements binding affinity data.

Functional KOR assay Rabbit vas deferens Agonist potency CI-977 Enadoline

R-84760 Subcutaneous Antinociceptive Potency Advantage vs. Morphine, U-50488, CI-977, Pentazocine, and Butorphanol in Murine Tonic Pain Models

In the mouse formalin test (second phase, a model of tonic inflammatory pain), subcutaneously administered R-84760 was 2,700 times more potent than morphine [1]. In a separate study using the rat formalin test, subcutaneous R-84760 was 930 times more potent than U-50488 and 1,500 times more potent than morphine [2]. In the phenylquinone writhing test in mice, subcutaneous R-84760 demonstrated a potency 5- to 846-fold higher than those of CI-977, U-50488, morphine, pentazocine, and butorphanol [3].

Antinociception Tonic pain Formalin test Morphine U-50488 CI-977

R-84760 Distinct Kinetic Profile: Slow Onset and Sustained Duration vs. DAMGO and E-2078 in Spinal Cord Nociception

In the isolated neonatal rat spinal cord preparation, R-84760 (10 nM) decreased the slow ventral root potential—a measure of nociceptive reflex—to 35% of control levels, while leaving the monosynaptic reflex unaffected. The depressant effect of R-84760 progressed slowly over 60 minutes to reach its maximum and recovered only slightly after drug washout. This contrasts with the μ-opioid agonist DAMGO and the peptidic KOR agonist E-2078, both of which reached maximum depressant effect within 15 minutes and recovered immediately upon washout [1].

Spinal cord Nociception Slow ventral root potential DAMGO E-2078

R-84760 Respiratory Safety Profile: Preservation of Blood Gas Parameters at Supramaximal Antinociceptive Doses in Rats

In rats, R-84760 did not affect arterial blood Pco₂, Po₂, or pH at a dose that was supramaximal for antinociception. This indicates a significant therapeutic window between antinociceptive and respiratory-depressant doses [1]. By contrast, the locomotor-impairing effects of R-84760 (rotarod performance) were observed at doses only 16 times higher than the antinociceptive ED₅₀, suggesting that sedation, rather than respiratory depression, is the dose-limiting central nervous system effect [1].

Respiratory depression Blood gas analysis Kappa-opioid agonist Safety margin Morphine

R-84760 Clinical Trial Outcome: Lack of Efficacy in Postoperative Dental Pain Model

In a randomized, double-blind, placebo-controlled Phase 2 clinical trial involving 72 patients undergoing third molar extraction, a single subcutaneous dose of R-84760 (7 μg) did not differ significantly from placebo on any efficacy variable (p > 0.05). Nearly all patients required rescue analgesics during the 4-hour observation period. The study concluded that R-84760, as a κ-opioid agonist, did not demonstrate efficacy in managing postoperative pain following third molar surgery [1].

Clinical trial Postoperative pain Third molar surgery Kappa-opioid agonist Analgesic efficacy

Optimal Research and Industrial Use Cases for R-84760 Based on Quantitative Differentiation Evidence


High-Sensitivity KOR Binding and Functional Assays Requiring Low Compound Concentrations

Due to its 5- to 17-fold higher κ-opioid receptor binding affinity compared to CI-977 and U-50488 [1], and its 2.5-fold greater functional potency than CI-977 in rabbit vas deferens preparations [1], R-84760 is ideally suited for receptor occupancy studies, radioligand competition assays, and ex vivo functional KOR assays where minimizing compound concentration reduces off-target interactions and improves assay specificity. Researchers seeking to establish KOR pharmacology with a high-affinity tool compound should select R-84760 over lower-affinity KOR agonists such as U-50488 or CI-977.

Tonic Pain Research Models in Rodents (Formalin Test and Writhing Assays)

R-84760 is the compound of choice for investigating KOR-mediated antinociception in tonic pain models, where it demonstrates up to 2,700-fold greater potency than morphine in the mouse formalin test [2] and 930- to 1,500-fold greater potency than U-50488 and morphine in the rat formalin test [3]. Its extreme potency allows for robust analgesic effects at sub-microgram doses, minimizing confounding effects on locomotion or respiration that may emerge at higher doses of less potent KOR agonists.

Mechanistic Studies of KOR-Mediated Spinal Nociception and Descending Noradrenergic Pathways

R-84760's unique kinetic profile—slow onset (60 minutes to maximum effect) and prolonged duration of action in spinal cord preparations [4]—makes it an invaluable tool for dissecting the temporal dynamics of KOR-mediated presynaptic inhibition of nociceptive transmission. Additionally, its antinociceptive effect is partially mediated by activation of descending noradrenergic pathways [2], enabling researchers to probe the intersection of KOR signaling and spinal noradrenergic tone.

Investigations of KOR Agonists in Substance Use Disorder Models (Cocaine-Induced Dopamine and Reward Behaviors)

R-84760 has been shown to decrease dopamine levels in the caudate putamen in a dose-dependent manner and to attenuate cocaine-induced increases in striatal dopamine and cocaine-induced conditioned place preference in mice [5]. This evidence positions R-84760 as a reference KOR agonist for studies exploring the modulation of mesolimbic dopamine signaling and the potential of KOR agonists as pharmacotherapies for cocaine use disorder.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for R-84760

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.